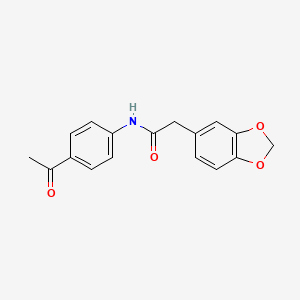

![molecular formula C19H16ClFN4O3 B2615402 N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide CAS No. 2415462-03-0](/img/structure/B2615402.png)

N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide, commonly known as gefitinib , is a potent tyrosine kinase inhibitor . It was first reported with the patent number US5770599 . Gefitinib is the first selective EGFR (epidermal growth factor receptor)-targeting drug registered as an anti-cancer medication in Japan, Australia, and the USA for the third-line treatment of chemoresistant NSCLC (non-small cell lung carcinoma) patients. The recommended dose is 250 mg .

Synthesis Analysis

An improved three-step process for the synthesis of gefitinib from readily available starting materials has been developed. The protocol involves the synthesis, isolation, and characterization of novel intermediates. These intermediates are then used in the alkylation step to produce gefitinib. The process yields excellent results compared to conventional synthetic methodologies. Isolation of intermediates not only replaces high boiling solvents with low boiling solvents but also eliminates the need for a base in the reaction. This high-yielding process is cost-effective and results in isolable and stable intermediates .

Molecular Structure Analysis

Gefitinib’s chemical formula is N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine . Its molecular structure consists of a quinazoline core with a 3-chloro-4-fluorophenyl group, a morpholin-4-ylpropoxy side chain, and a methoxy group. The compound’s three-dimensional arrangement plays a crucial role in its pharmacological activity .

Chemical Reactions Analysis

Gefitinib primarily inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of EGFR, it prevents autophosphorylation and downstream signaling pathways. This inhibition leads to cell cycle arrest, apoptosis, and reduced tumor growth. Gefitinib’s selectivity for EGFR makes it an effective targeted therapy for NSCLC .

Physical and Chemical Properties Analysis

作用機序

特性

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN4O3/c20-15-10-13(4-7-16(15)21)24-19(28)18(27)22-11-17(26)12-2-5-14(6-3-12)25-9-1-8-23-25/h1-10,17,26H,11H2,(H,22,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKWVZPYLDQZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane](/img/structure/B2615326.png)

![6-Cyclopropyl-2-{1-[2-(naphthalen-1-yloxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2615329.png)

![2-Butenoic acid, 4-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1-piperazinyl]-](/img/structure/B2615333.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2615339.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2615342.png)